molecular formula C21H18FN5O2 B2636421 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide CAS No. 2034615-67-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide

Cat. No.: B2636421
CAS No.: 2034615-67-1
M. Wt: 391.406
InChI Key: GEMROMALRRIMGF-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyrimidine moiety, a fluorophenoxy group, and a benzamide backbone, which collectively contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the cyclization of appropriate precursors, such as 3-aminopyrimidine and hydrazine derivatives, under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides or sulfonates in the presence of a base like potassium carbonate.

    Coupling with 4-Fluorophenol: The 4-fluorophenoxy group is attached through a nucleophilic aromatic substitution reaction, where 4-fluorophenol reacts with an appropriate leaving group on the benzamide precursor.

    Final Coupling: The final step involves coupling the triazolopyrimidine intermediate with the fluorophenoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyrimidine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific enzymes and receptors suggests it could be developed into a treatment for various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenoxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine moiety is known to bind to

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c22-17-6-8-18(9-7-17)29-19-5-1-4-16(11-19)20(28)23-10-2-3-15-12-24-21-25-14-26-27(21)13-15/h1,4-9,11-14H,2-3,10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMROMALRRIMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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